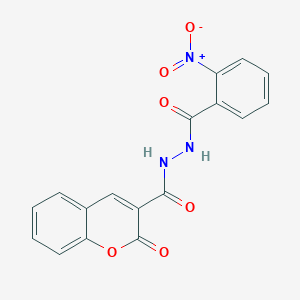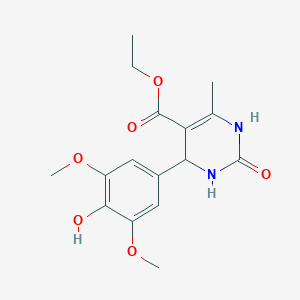![molecular formula C23H23NO2 B4234274 1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4234274.png)
1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
Descripción general
Descripción
1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, commonly known as DPPD, is a synthetic antioxidant that has been widely used in various industries, including food, cosmetics, and petroleum. DPPD has been found to exhibit excellent antioxidant activity, which makes it an ideal candidate for protecting against oxidative damage in different applications.
Mecanismo De Acción
The mechanism of action of DPPD involves the donation of a hydrogen atom to a free radical, which neutralizes the radical and prevents it from causing oxidative damage. DPPD has been shown to be an effective scavenger of various free radicals, including peroxyl, alkoxyl, and hydroxyl radicals. In addition, DPPD has been shown to inhibit lipid peroxidation by reacting with lipid peroxyl radicals and preventing the propagation of the chain reaction.
Biochemical and Physiological Effects
DPPD has been shown to have a low toxicity profile and is considered safe for use in various applications. In vitro and in vivo studies have shown that DPPD can protect against oxidative damage in various cell types, including liver, brain, and heart cells. DPPD has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPPD in lab experiments include its excellent antioxidant activity, low toxicity, and stability under various conditions. DPPD is also readily available and relatively inexpensive compared to other antioxidants. However, the limitations of using DPPD include its limited solubility in water and its potential interference with some analytical techniques, such as HPLC.
Direcciones Futuras
There are several future directions for research on DPPD. One area of research is to investigate the potential of DPPD as a therapeutic agent for various diseases, including neurodegenerative diseases and cardiovascular diseases. Another area of research is to develop new methods for synthesizing DPPD with improved purity and yield. In addition, there is a need for further studies to elucidate the mechanism of action of DPPD and its potential interactions with other compounds.
Aplicaciones Científicas De Investigación
DPPD has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which makes it an effective antioxidant in various applications. DPPD has been used in the food industry to prevent oxidative deterioration of fats, oils, and fatty foods. It has also been used in the cosmetic industry to protect against oxidative damage caused by UV radiation. In addition, DPPD has been used in the petroleum industry to prevent the oxidation of lubricants and fuels.
Propiedades
IUPAC Name |
1-(4-acetyl-1-benzhydryl-2,5-dimethylpyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-15-21(17(3)25)22(18(4)26)16(2)24(15)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQSCWZUIJFNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-iodo-N-[1-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4234194.png)
![2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4234200.png)
![1-{3-[(allylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4234211.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4234214.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4234229.png)
![4-fluoro-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4234232.png)


![N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4234263.png)
![6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4234270.png)
![3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B4234282.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4234294.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide](/img/structure/B4234300.png)